5-(Difluoromethyl)-6-methylpyridin-3-amine
Description
Significance of Fluorine in Organic Molecules for Chemical Research
The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. nbinno.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, dipole moment, and bond strength. tcichemicals.comnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of a compound. nih.gov
In medicinal chemistry, the substitution of hydrogen or a hydroxyl group with a fluorine atom or a fluorinated group like the difluoromethyl (-CHF2) group can modulate a molecule's pharmacokinetic and pharmacodynamic profile. acs.org This is because fluorine can alter lipophilicity, which affects how a molecule is absorbed, distributed, metabolized, and excreted. Furthermore, the difluoromethyl group can act as a bioisostere for hydroxyl or methyl groups, potentially improving a drug candidate's binding affinity to biological targets.
Table 1: Impact of Fluorine Substitution on Molecular Properties
| Property | Change upon Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Often Increased | The strength of the C-F bond resists enzymatic cleavage. nih.gov |
| Lipophilicity | Increased | Fluorine can increase a molecule's solubility in lipids, affecting its transport across biological membranes. |
| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with protein targets and alter the conformation of the molecule. |
| pKa | Altered | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups. |
Importance of Pyridine (B92270) Derivatives in Chemical Synthesis
Pyridine and its derivatives are fundamental building blocks in organic synthesis. nbinno.comglobalresearchonline.net The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, and it is structurally related to benzene. globalresearchonline.net This nitrogen atom imparts unique properties to the ring, making it a versatile scaffold in various chemical transformations. researchgate.net
Pyridine derivatives are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. globalresearchonline.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which is often crucial for a molecule's biological activity. nbinno.comrsc.org Furthermore, the pyridine ring can be functionalized at various positions to create a diverse range of chemical structures. researchgate.netnih.gov
Contextualization of Aminopyridines in Synthetic Methodologies
Aminopyridines, which are pyridine derivatives bearing an amino group (-NH2), are particularly important intermediates in synthetic chemistry. rsc.org The amino group can serve as a nucleophile, a base, or a directing group in various chemical reactions, allowing for the further elaboration of the pyridine scaffold. nih.gov
These compounds are precursors to a wide variety of heterocyclic compounds and have been utilized in the synthesis of molecules with diverse biological activities. rsc.orgnih.gov The position of the amino group on the pyridine ring influences its reactivity and the types of transformations it can undergo. The unique structural properties of aminopyridines allow them to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org
Research Gaps and Opportunities in Difluoromethylated Aminopyridines
The synthesis and application of difluoromethylated aminopyridines represent a growing area of research. The difluoromethyl group is of particular interest as it can significantly influence the properties of bioactive molecules. eurekalert.orgchemeurope.com However, the precise and selective introduction of a difluoromethyl group onto a pyridine ring, especially at specific positions, remains a chemical challenge. eurekalert.orgchemeurope.com
Recent advancements have seen the development of new synthetic strategies to introduce the difluoromethyl group into pyridines with greater control over the position of substitution. eurekalert.orguni-muenster.de These methods are crucial for creating novel difluoromethylated pyridine structures that could be potential candidates for new drugs and agrochemicals. chemeurope.com The compound 5-(Difluoromethyl)-6-methylpyridin-3-amine falls into this promising class of molecules. While specific studies on this compound are limited, the exploration of its synthesis and properties could fill existing gaps in the understanding of how the interplay between the difluoromethyl group, the methyl group, and the amino group on the pyridine ring influences its chemical behavior and potential applications. Further research in this area is poised to uncover new synthetic methodologies and novel molecules with valuable properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-6(7(8)9)2-5(10)3-11-4/h2-3,7H,10H2,1H3 |
InChI Key |
CHNXLYALHQTGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Difluoromethyl 6 Methylpyridin 3 Amine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5-(difluoromethyl)-6-methylpyridin-3-amine reveals several potential synthetic disconnections. The primary strategic considerations revolve around the timing and method of introducing the three key substituents: the amino group at C3, the difluoromethyl group at C5, and the methyl group at C6.
One logical disconnection involves the late-stage introduction of the difluoromethyl group. This approach would start from a pre-functionalized 3-amino-6-methylpyridine derivative, such as a 5-halo or 5-formyl substituted precursor. This strategy is advantageous as it allows for the early establishment of the core pyridine (B92270) structure with the amino and methyl groups in their desired positions.
Alternatively, a disconnection can be envisioned where the difluoromethyl group is incorporated into one of the acyclic precursors prior to the construction of the pyridine ring. This would involve a cyclization reaction, such as a Hantzsch-type synthesis or a related condensation reaction, using a difluoromethylated building block. This approach offers the advantage of avoiding direct difluoromethylation on a potentially sensitive heterocyclic system.
A third strategy involves the sequential functionalization of a simpler pyridine derivative. This could commence with a commercially available pyridine, followed by a series of regioselective additions of the methyl, amino, and difluoromethyl groups. The success of this approach hinges on the ability to control the regioselectivity of each functionalization step.
Direct Difluoromethylation Approaches
Direct C-H difluoromethylation has emerged as a powerful tool in modern organic synthesis, offering a more atom-economical and efficient route to difluoromethylated compounds. nih.govuni-muenster.dechemeurope.com
Reagents and Reaction Conditions for C-H Difluoromethylation
A variety of reagents have been developed for direct C-H difluoromethylation, many of which operate via a radical mechanism. These reagents are typically activated by photoredox catalysis, transition metals, or thermal initiation.
| Reagent Class | Specific Reagent Example | Activation Method | Typical Reaction Conditions |
| Sulfone-based | Zinc difluoromethanesulfinate (DFMS) | Radical initiator (e.g., AIBN), Photoredox catalysis | Organic solvent (e.g., DMF, DMSO), Elevated temperature or visible light irradiation |
| Phosphonium Salts | Difluoromethyltriphenylphosphonium bromide | Base | Organic solvent (e.g., THF, Toluene) |
| Ylides | (Difluoromethyl)diphenylsulfonium triflate | Photoredox catalysis | Organic solvent (e.g., MeCN), Visible light irradiation |
| Carboxylic Acid Derivatives | Difluoroacetic acid | Silver nitrate, persulfate | Aqueous or mixed aqueous/organic solvents |
Challenges and Selectivity in Pyridine Ring Functionalization
The direct difluoromethylation of substituted pyridines presents significant challenges in regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the existing substituents play a crucial role in determining the site of functionalization.
For a substrate like 3-amino-6-methylpyridine, the amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The interplay of these directing effects, coupled with the inherent reactivity of the pyridine ring positions (C2, C4, and C6 being more electron-deficient), can lead to a mixture of products. Achieving selective difluoromethylation at the C5 position would likely require a carefully chosen catalyst and reaction conditions to overcome the electronically favored positions. Recent advances have shown that site-selective meta-difluoromethylation of pyridines can be achieved by using dearomatized intermediates. nih.govuni-muenster.dechemeurope.com
Multi-step Synthetic Sequences
Given the challenges of direct C-H functionalization, multi-step synthetic sequences often provide a more reliable and predictable route to highly substituted pyridines.
Strategies Involving Precursors with Pre-existing Difluoromethyl Groups
This approach involves the construction of the pyridine ring from acyclic precursors, where one of the building blocks already contains the difluoromethyl moiety. For instance, a difluoromethylated 1,3-dicarbonyl compound or a related enone could be condensed with an enamine and a nitrogen source, such as ammonia (B1221849), in a Hantzsch-type pyridine synthesis.
A plausible synthetic route could involve the reaction of a β-ketosulfone bearing a difluoromethyl group with an enamine derived from acetone (B3395972) and a suitable amine, followed by cyclization and aromatization.
Sequential Functionalization of Pyridine Rings
A sequential functionalization strategy offers a versatile approach to building the target molecule step-by-step. This method relies on the controlled introduction of each substituent onto a pyridine core.
A hypothetical sequence could begin with a readily available starting material like 2-methylpyridine (B31789). The sequence of reactions would need to be carefully planned to ensure correct regiochemical outcomes. For example, nitration of 2-methylpyridine would likely yield 2-methyl-3-nitropyridine (B124571) and 2-methyl-5-nitropyridine. After separation, the 5-nitro isomer could be subjected to further functionalization.
An alternative and potentially more controlled route would start with a pre-functionalized pyridine, such as 5-bromo-2-methylpyridine. This intermediate allows for the introduction of the amino group at the 3-position via a Buchwald-Hartwig amination or a similar cross-coupling reaction. The bromo substituent at the 5-position can then serve as a handle for the introduction of the difluoromethyl group, for instance, through a copper-mediated difluoromethylation reaction using a reagent like TMSCF2H.
Below is a table summarizing a potential sequential synthetic route:
| Step | Starting Material | Reagent(s) and Conditions | Intermediate/Product |
| 1 | 2,5-Lutidine | 1. m-CPBA; 2. Ac2O | 2-Methyl-5-pyridyl acetate |
| 2 | 2-Methyl-5-pyridyl acetate | 1. NaOH, H2O; 2. MnO2 | 6-Methylnicotinaldehyde |
| 3 | 6-Methylnicotinaldehyde | 1. NH2OH·HCl; 2. Ac2O | 6-Methylnicotinonitrile |
| 4 | 6-Methylnicotinonitrile | H2SO4, H2O | 6-Methylnicotinamide |
| 5 | 6-Methylnicotinamide | Hofmann rearrangement (e.g., NaOBr) | 6-Methylpyridin-3-amine |
| 6 | 6-Methylpyridin-3-amine | 1. NaNO2, HBr; 2. Br2, CuBr | 3-Bromo-6-methylpyridine |
| 7 | 3-Bromo-6-methylpyridine | CuI, TMSCF2H, KF, NMP, 120 °C | 5-(Difluoromethyl)-2-methylpyridine |
| 8 | 5-(Difluoromethyl)-2-methylpyridine | 1. Nitrating mixture (HNO3/H2SO4) | 5-(Difluoromethyl)-2-methyl-3-nitropyridine |
| 9 | 5-(Difluoromethyl)-2-methyl-3-nitropyridine | Reduction (e.g., H2, Pd/C or SnCl2, HCl) | This compound |
This detailed analysis of synthetic methodologies provides a strategic roadmap for the synthesis of this compound, highlighting both the potential of modern direct functionalization techniques and the reliability of classical multi-step approaches. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the tolerance of functional groups to the proposed reaction conditions.
Novel Catalytic and Green Chemistry Approaches
Modern synthetic efforts are increasingly focused on catalytic and environmentally benign methods to reduce waste, improve energy efficiency, and enhance safety. The synthesis of complex molecules like this compound is an area ripe for the application of such principles.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic rings. For the synthesis of this compound, two key transformations are amenable to transition metal catalysis: the introduction of the amine group and the difluoromethyl group.
One plausible route involves the palladium-catalyzed amination of a corresponding halo-pyridine. This transformation, often referred to as the Buchwald-Hartwig amination, can form the C-N bond by coupling a pyridine halide (e.g., 3-bromo-5-(difluoromethyl)-6-methylpyridine) with an ammonia surrogate. googleapis.combeilstein-journals.org The choice of ligand is crucial for the efficiency of these reactions, with highly hindered phosphine (B1218219) ligands often facilitating the reductive elimination step. nih.gov
Alternatively, the difluoromethyl group can be installed via a transition metal-catalyzed cross-coupling reaction. While the direct C-H difluoromethylation of pyridines is an attractive option, another approach is the coupling of a pyridine halide or triflate with a difluoromethyl source. Copper-catalyzed reactions, for instance, have been developed for the difluoromethylation of aryl iodides using reagents like α-silyldifluoroacetates under mild, catalytic conditions. nih.gov
Below is a table summarizing representative catalyst systems applicable to these key bond-forming reactions.
| Transformation | Catalyst/Precursor | Ligand | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| C-N Coupling (Amination) | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, BrettPhos | Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-110 °C | googleapis.com |
| C-CF₂H Coupling | CuI | - (often ligandless) | Aryl Iodide, TMSCF₂CO₂Et, KF, DMF, 80 °C | nih.gov |
| C-H Difluoromethylation | Pd(OAc)₂ | Various N- or P-based ligands | Difluoromethylating agent, oxidant, high temperature | rsc.org |
Photoredox Catalysis in Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radical species under exceptionally mild conditions. This methodology is particularly well-suited for direct C-H difluoromethylation of heteroaromatics. nih.gov The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with a difluoromethyl radical precursor (e.g., sodium difluoromethanesulfinate, HCF₂SO₂Na). The resulting difluoromethyl radical can then add to the electron-deficient pyridine ring. clockss.org
For a substrate like 6-methyl-3-nitropyridine, a potential precursor to the target amine, photoredox-catalyzed difluoromethylation would likely occur at a position directed by the electronics of the ring. Direct C-H difluoromethylation of heterocycles often shows high regioselectivity, favoring positions adjacent to heteroatoms or those activated by other substituents. clockss.org This method obviates the need for pre-functionalization of the substrate, improving atom economy. clockss.org
The table below presents examples of conditions used for the photoredox difluoromethylation of heterocyclic compounds.
| Substrate Type | Photocatalyst | CF₂H Source | Solvent | Light Source | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Heterocycles (General) | Rose Bengal (Organic Dye) | HCF₂SO₂Na | DMSO | Green LEDs | Moderate to Excellent | clockss.org |
| Quinoxalin-2(1H)-ones | fac-Ir(ppy)₃ | HCF₂SO₂Na | DMSO | Blue LEDs | 75-95 | nih.gov |
| Indole Derivatives | Eosin Y | HCF₂SO₂Na | DMSO/H₂O | Green LEDs | 54-71 | clockss.org |
Sustainable Synthesis Protocols
Green chemistry principles encourage the use of methods that reduce environmental impact. For the synthesis of this compound, this can be approached in several ways. One strategy is the Guareschi-Thorpe reaction, which can construct the pyridine ring in a multicomponent reaction using simple precursors in an aqueous medium, potentially using ammonium (B1175870) carbonate as both the nitrogen source and a promoter. guidechem.com This approach is inexpensive, user-friendly, and minimizes the use of volatile organic solvents. guidechem.com
Another green approach involves catalysis with reusable nanocatalysts. For the synthesis of aminopyridines, various magnetic nanocatalysts have been developed that facilitate the reaction and can be easily recovered and reused multiple times, reducing waste and catalyst cost. Furthermore, employing safer and more sustainable reagents is a key aspect. For difluoromethylation, moving away from potentially hazardous reagents towards more stable and manageable sources is a continuous goal in the field.
Scale-Up Considerations for Laboratory to Research-Scale Production
Transitioning a synthetic route from a laboratory bench (milligram to gram scale) to a larger research scale (kilogram scale) introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.
A common synthetic strategy for this target molecule would likely involve the nitration of a 2-methylpyridine derivative, followed by difluoromethylation, and finally reduction of the nitro group to an amine. Each of these steps has specific scale-up hurdles:
Nitration: The use of nitrating mixtures (e.g., H₂SO₄/HNO₃) is highly exothermic. On a larger scale, efficient heat management is critical to prevent runaway reactions. Flow reactors can offer superior temperature control and safety compared to batch reactors for such hazardous reactions.
Catalytic Reactions: For transition metal-catalyzed steps, the cost and availability of the catalyst and ligands become significant factors. Catalyst loading must be optimized to be as low as possible while maintaining efficiency. Catalyst recovery and recycling are also important for cost-effectiveness and waste reduction. For photoredox catalysis, a major challenge is ensuring uniform light penetration throughout the reaction mixture. As the reactor volume increases, the path length for light becomes longer, leading to inefficient catalyst excitation in the core of the reactor. Specialized photoreactors, such as flow systems with narrow channels or immersion-well batch reactors, are often required to overcome this limitation.
Reduction: The reduction of a nitro group, for example using catalytic hydrogenation (H₂/Pd/C) or metal reductants (Fe, SnCl₂), can also pose challenges. Catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts. Metal-based reductions generate significant amounts of metallic waste that require proper disposal.
Work-up and Purification: At a larger scale, extractions and chromatography become less practical. Crystallization is the preferred method for purification, requiring the identification of a suitable solvent system to afford the product in high purity and yield.
Reactivity and Transformations of 5 Difluoromethyl 6 Methylpyridin 3 Amine
Reactions at the Amine Functionality
The primary amine group is typically the most reactive site in the molecule for a variety of chemical transformations, including reactions with electrophiles.
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic and thus susceptible to reactions with electrophilic reagents such as alkyl halides and acylating agents.
N-Alkylation is a fundamental process for introducing alkyl groups onto the nitrogen atom. nih.gov This reaction typically involves treating the amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The process can, in principle, lead to mono-, di-, and even tri-alkylation (quaternary ammonium (B1175870) salt formation), and achieving selective monoalkylation can be a synthetic challenge. nih.gov
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide bond. semanticscholar.orgresearchgate.net This reaction is generally robust and high-yielding. The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This transformation is often used as a protecting strategy for the amine group during subsequent reactions on the pyridine (B92270) ring. msu.edu
| Reaction Type | Typical Reagents | Product | Purpose |
| N-Alkylation | Alkyl Halides (R-X), Base (e.g., K₂CO₃, Et₃N) | Secondary/Tertiary Amine | Introduction of alkyl scaffolds |
| N-Acylation | Acyl Chlorides (RCOCl), Anhydrides ((RCO)₂O) | Amide | Amide synthesis, Amine protection |
Beyond simple alkylation and acylation, the amine functionality serves as a handle for the synthesis of more complex molecular architectures. Derivatization can be used to alter the compound's physical and biological properties. For instance, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. The formation of ureas (from reaction with isocyanates) and carbamates (from reaction with chloroformates) are other common transformations that expand the structural diversity available from this starting material.
The amine group can undergo oxidation, although this can be challenging to control. Strong oxidizing agents can potentially convert the primary amine to nitroso or nitro functionalities, though such reactions can also affect the pyridine ring.
Regarding reduction, the amine group itself is already in a reduced state. However, the entire heterocyclic system can be subjected to reductive conditions. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. This transformation would convert the aromatic amine into an aliphatic amine, significantly increasing its basicity and altering its stereochemical properties.
Reactions at the Pyridine Ring System
The reactivity of the pyridine ring is heavily influenced by the existing substituents. The ring nitrogen itself is electron-withdrawing, making the pyridine system generally less reactive towards electrophiles than benzene.
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The outcome of such reactions on 5-(difluoromethyl)-6-methylpyridin-3-amine is determined by the combined directing effects of the substituents:
-NH₂ (Amine): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C2 and C4 positions.
-CH₃ (Methyl): A weakly activating group and an ortho, para-director. It directs towards the C5 (blocked) and C-para (blocked by -NH₂) positions. Its primary influence is weakly reinforcing the activation of the ring.
-CF₂H (Difluoromethyl): A deactivating group due to its inductive electron-withdrawing nature. It acts as a meta-director, directing electrophiles to the C2 and C4 positions relative to itself.
Ring Nitrogen: Strongly deactivating, directing electrophiles to the C3 and C5 positions.
Considering these effects, the positions ortho and para to the strongly activating amino group (C2 and C4) are the most likely sites for electrophilic attack. The deactivating effect of the difluoromethyl group also directs to these same positions (meta to itself), further enhancing the regioselectivity. Steric hindrance from the adjacent methyl group at C6 might disfavor substitution at the C2 position to some extent, potentially making the C4 position the most favored site for many electrophilic substitution reactions. msu.edu
| Position | Influence of -NH₂ (at C3) | Influence of -CF₂H (at C5) | Overall Predicted Reactivity |
| C2 | ortho (Activating) | meta (Directing) | Highly Favorable |
| C4 | para (Activating) | meta (Directing) | Highly Favorable |
| C6 | Blocked by -CH₃ | - | - |
Nucleophilic Aromatic Substitution (SNAr) on pyridine rings generally occurs at positions C2, C4, and C6, which are electron-deficient due to the influence of the ring nitrogen. youtube.com The reaction requires the presence of a good leaving group, such as a halide, at one of these positions. nih.gov
For the parent compound, this compound, a direct SNAr reaction is not feasible as there is no adequate leaving group on the ring (hydride, H⁻, is a very poor leaving group). However, should a derivative of this compound be synthesized with a leaving group (e.g., Cl, Br) at the C2 or C4 position, it would be susceptible to substitution by strong nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing difluoromethyl group would further activate the ring toward this type of reaction.
Site-Selective Functionalization of the Pyridine Nucleus
The functionalization of the pyridine ring in this compound is complex due to the competing directing effects of its substituents. The amino group at C3 and the methyl group at C6 are both activating, electron-donating groups that direct electrophilic substitution to the ortho and para positions. Conversely, the pyridine nitrogen and the difluoromethyl group at C5 are strongly deactivating and electron-withdrawing.
In general, electrophilic substitution on the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which is further exacerbated by the -CF2H group. uoanbar.edu.iqlibretexts.org Protonation of the ring nitrogen under acidic conditions further deactivates the ring. uoanbar.edu.iq However, the powerful activating effects of the amino and methyl groups can enable substitution at specific positions. The C2, C4, and C6 positions of the pyridine ring are the most electron-deficient and typically targeted by nucleophiles, while electrophiles tend to react at the C3 and C5 positions. In this molecule, the C2 and C4 positions are ortho and para to the activating amino group, making them potential sites for electrophilic attack.
Given the substitution pattern:
C2-position: Ortho to the amino group and the methyl group. This position is sterically hindered by the adjacent methyl group but is electronically activated.
C4-position: Para to the amino group and ortho to the electron-withdrawing difluoromethyl group. This position is highly activated by the amino group.
C6-position: Already substituted with a methyl group.
Therefore, electrophilic substitution, such as halogenation or nitration, is most likely to occur at the C4-position , driven by the strong para-directing effect of the amino group. Ortho-lithiation strategies, often directed by a protected amine (e.g., a pivaloylamino group), could also be employed to achieve site-selective functionalization at the C2 or C4 positions. acs.org
Reactions Involving the Difluoromethyl Group
The difluoromethyl group (-CF2H) is a key feature of the molecule, significantly influencing its properties and offering unique avenues for chemical transformation.
The -CF2H group is generally considered metabolically stable, a property that makes it valuable in medicinal chemistry. rsc.org However, it is not inert and can undergo specific chemical transformations. The hydrogen atom of the difluoromethyl group is acidic and can be deprotonated under the influence of a strong base. This deprotonation generates a nucleophilic difluoromethyl anion (Ar-CF2⁻), which can then react with a wide array of electrophiles. acs.org
This transformation effectively unmasks the difluoromethyl group as a nucleophilic synthon, enabling the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethylated position. acs.org This reactivity allows for the introduction of various functional groups, expanding the structural diversity of molecules derived from the parent compound. The stability of the generated Ar-CF2⁻ anion can be enhanced by the presence of a Lewis acid, which captures the reactive fragment. acs.org
Decreased Nucleophilicity: The electron-withdrawing nature of the -CF2H group reduces the electron density of the pyridine ring, making the ring nitrogen less basic and less nucleophilic compared to unsubstituted or alkyl-substituted pyridines.
Activation towards Nucleophilic Attack: By withdrawing electron density, the -CF2H group makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (C4 and C6). However, in this specific molecule, the presence of the electron-donating amino and methyl groups counteracts this effect to some extent.
Deactivation towards Electrophilic Attack: The pyridine ring is inherently electron-deficient, and the -CF2H group further deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Reactions like nitration or halogenation, if they occur, require harsh conditions and are primarily directed by the activating -NH2 and -CH3 groups.
The introduction of the difluoromethyl group is a recognized strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. rsc.orguni-muenster.dechemeurope.com
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound can participate in these reactions either through functionalization of the pyridine ring (e.g., by introducing a halide) or by direct reaction of the amino group.
To utilize this compound in palladium-catalyzed cross-coupling reactions, it typically first needs to be converted into a suitable derivative, most commonly a halo- or triflyloxy-pyridine. For instance, selective halogenation at the C4 position would provide a handle for subsequent coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or vinyl-pyridine structures. nih.gov Studies have shown that aminopyridines can undergo Suzuki coupling without the need for protecting the amino group. acs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A halogenated version of the title compound could react with various alkynes to introduce an alkynyl substituent, a valuable moiety in medicinal chemistry. scirp.orgsemanticscholar.orgresearchgate.net
Heck Coupling: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the pyridine nucleus of a halogenated precursor. Intramolecular Heck reactions are also used to form new ring systems. wikipedia.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orgnrochemistry.com While powerful, the toxicity of organotin reagents is a significant drawback. wikipedia.org It offers a wide scope for coupling various organic groups. libretexts.orgnih.gov
Table 1: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner 1 (from title compound) | Coupling Partner 2 | Resulting Bond | Key Catalyst |
|---|---|---|---|---|
| Suzuki-Miyaura | Halo-pyridinamine | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) / C(sp²)–C(sp²) | Palladium |
| Sonogashira | Halo-pyridinamine | Terminal Alkyne | C(sp²)–C(sp) | Palladium/Copper |
| Heck | Halo-pyridinamine | Alkene | C(sp²)–C(sp²) | Palladium |
| Stille | Halo-pyridinamine | Organostannane | C(sp²)–C(sp²) | Palladium |
The primary amino group at the C3 position is itself a reactive handle for forming new C-N bonds.
Amination Reactions: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.org While the title compound itself is an amine, it could act as the amine coupling partner with an aryl halide. Conversely, if the pyridine ring were halogenated, the existing amino group would complicate a second C-N bond formation at the ring unless it is suitably protected. The reaction is known to be effective for a wide range of aminopyridines. nih.govacs.orgresearchgate.netresearchgate.net
Amidation Reactions: The amino group readily reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. This is a fundamental and widely used transformation in organic synthesis. Direct amidation with carboxylic acids can be promoted by coupling reagents or by using boron-based catalysts. researchgate.netacs.orgmdpi.com Organophosphorus catalysts have also been shown to facilitate the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov
Cycloaddition and Annulation Reactions
The 3-aminopyridine (B143674) moiety is a valuable building block in the synthesis of fused heterocycles. Annulation reactions, in particular, provide a direct route to bicyclic systems with a pyridine core.
Formation of Fused Ring Systems
A primary strategy for constructing fused ring systems from 3-aminopyridines involves their reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach, often referred to as the Friedländer annulation or related condensations, typically proceeds through an initial condensation between the amino group and one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the new fused ring.
For this compound, a reaction with a 1,3-diketone, such as acetylacetone, would be expected to yield a substituted pyrido[3,2-b]pyridine derivative. The reaction mechanism likely involves the formation of an enamine intermediate, which then undergoes cyclization. The conditions for such reactions can vary, often employing acid or base catalysis to facilitate the condensation and cyclization steps.
Table 1: Representative Annulation Reactions for the Formation of Fused Pyridine Systems
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Catalyst/Solvent | Product | Yield (%) |
| This compound | Acetylacetone | Acetic Acid | 7-(Difluoromethyl)-6,8-dimethylpyrido[3,2-b]pyridine | 75 |
| This compound | Ethyl Acetoacetate | Polyphosphoric Acid (PPA) | 7-(Difluoromethyl)-5-hydroxy-6-methylpyrido[3,2-b]pyridin-8(5H)-one | 68 |
| This compound | Diethyl Malonate | Sodium Ethoxide/Ethanol | 7-(Difluoromethyl)-5,8-dihydroxy-6-methylpyrido[3,2-b]pyridine | 62 |
Note: The data presented in this table are representative examples based on the known reactivity of 3-aminopyridines and are intended for illustrative purposes.
Heterocycle Synthesis Strategies
The synthesis of pyrazolo[3,4-b]pyridines is a well-established strategy that utilizes 3-aminopyrazoles as starting materials. However, an alternative and relevant approach for the subject compound would be the construction of a fused pyrazole (B372694) ring onto the pyridine core. This can be achieved through a sequence involving diazotization of the 3-amino group, followed by a coupling reaction and subsequent cyclization.
A more direct annulation method to form a fused five-membered ring could involve a reaction with a reagent that provides a two-carbon unit with appropriate functionality. For instance, reaction with a β-keto ester under specific conditions can lead to the formation of a fused pyridopyridone system, as indicated in Table 1.
Further elaboration of the fused systems obtained from these initial annulation reactions can lead to a diverse range of complex heterocyclic structures. The difluoromethyl group in these molecules is of particular interest for its potential to modulate the physicochemical and biological properties of the final compounds.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Starting Material | Reaction Type | Reagents | Fused Heterocyclic System |
| This compound | Annulation | 1,3-Diketones | Pyrido[3,2-b]pyridines |
| This compound | Annulation | β-Keto Esters | Pyridopyridones |
| This compound | Multi-step Synthesis | Nitrous Acid, followed by coupling and cyclization | Potentially leading to fused triazole or pyrazole systems |
Note: This table outlines potential synthetic strategies based on established heterocyclic chemistry principles.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 5-(Difluoromethyl)-6-methylpyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton, carbon, fluorine, and nitrogen signals.
A comprehensive analysis using multiple nuclei is essential for the full structural assignment of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons on the pyridine (B92270) ring will appear as doublets in the aromatic region. The methyl group protons will resonate as a singlet in the aliphatic region. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent. A key feature is the signal for the proton of the difluoromethyl (CHF₂) group, which is expected to be a triplet due to coupling with the two equivalent fluorine atoms (²J-H,F coupling).
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Six distinct signals are anticipated for the seven carbon atoms. The five carbons of the pyridine ring will resonate in the aromatic region. The difluoromethyl group introduces a characteristic signal that appears as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The methyl group will show a signal in the aliphatic region. The chemical shifts of the ring carbons are influenced by the electronic effects of the amine, methyl, and difluoromethyl substituents. mdpi.comresearchgate.net
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical tool. biophysics.org The spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. alfa-chemistry.com This signal would appear as a doublet due to coupling with the single proton of the CHF₂ group (²J-F,H coupling). The chemical shift provides insight into the electronic environment of the fluorine nuclei. thermofisher.com
¹⁵N NMR: Nitrogen-15 NMR can be used to characterize the two different nitrogen environments: the pyridine ring nitrogen and the exocyclic amine nitrogen. The chemical shifts of these nuclei are sensitive to hybridization and substitution effects. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹⁵N, these experiments are generally less sensitive and may require longer acquisition times.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Multiplicity (C-F Coupling) |
|---|---|---|---|---|
| H2 | 7.5 - 7.8 | d | C2: 135 - 145 | s |
| H4 | 6.8 - 7.1 | d | C3: 140 - 150 | s |
| NH₂ | 3.5 - 5.0 | br s | C4: 115 - 125 | s |
| CH₃ | 2.2 - 2.5 | s | C5: 120 - 130 | s |
| CHF₂ | 6.5 - 7.5 | t | C6: 150 - 160 | s |
| CH₃: 15 - 25 | s |
Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak between the two aromatic protons (H2 and H4) would confirm their connectivity within the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-C,H). This allows for the unambiguous assignment of protonated carbons, such as the aromatic C2-H2 and C4-H4, the methyl C-H, and the C-H of the difluoromethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique helps to piece the molecular puzzle together. Key expected correlations include:
Correlations from the methyl protons to the C5 and C6 carbons of the pyridine ring.
Correlations from the H2 proton to C4 and C6.
Correlations from the H4 proton to C2, C5, and C6.
Correlations from the CHF₂ proton to C5 and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. NOESY can be used to confirm the relative positions of the substituents on the ring. For example, a NOE correlation between the methyl protons and the H4 proton would provide evidence for their spatial closeness.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.govnih.gov
For this compound (C₇H₈F₂N₂), the calculated exact mass of the molecular ion [M+H]⁺ is 159.0737. HRMS analysis would be expected to confirm this value with high precision (typically within 5 ppm).
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. libretexts.org Based on the structure, several fragmentation pathways can be predicted: chemguide.co.ukmdpi.commiamioh.edu
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to an ion at m/z [M-15]⁺.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines. libretexts.org
Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) from the difluoromethyl group is a possible pathway.
Pyridine ring cleavage: At higher collision energies, the stable aromatic ring can undergo fragmentation, leading to smaller charged fragments.
Table 2: Predicted HRMS Data and Major Fragments
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₇H₉F₂N₂⁺ | 159.0737 | Molecular Ion |
| [M-CH₃]⁺ | C₆H₆F₂N₂⁺ | 144.0502 | Loss of methyl radical |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman). nih.gov
The IR and Raman spectra of this compound would display characteristic bands corresponding to its specific functional groups. cdnsciencepub.comcdnsciencepub.com
N-H Vibrations: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands corresponding to symmetric and asymmetric stretching. The N-H bending vibration is expected around 1600 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net
C-F Vibrations: The strong carbon-fluorine stretching vibrations of the difluoromethyl group are a key feature and are expected to appear in the 1000-1200 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300 - 3500 | -NH₂ | N-H Stretch |
| 3000 - 3100 | Ar-H | C-H Stretch |
| 2850 - 3000 | -CH₃ | C-H Stretch |
| 1580 - 1620 | -NH₂ | N-H Bend |
| 1400 - 1600 | Pyridine Ring | C=C, C=N Stretch |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule such as this compound, XRD analysis would elucidate the exact conformation of the substituents on the pyridine ring and reveal the intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. mdpi.comnih.gov
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded as the crystal is rotated. mdpi.com The analysis of these diffraction data allows for the calculation of the electron density map of the asymmetric unit cell, from which the positions of the individual atoms are resolved.
While a published crystal structure for this compound was not identified in a review of scientific literature, the data obtained from such an analysis would be presented in a standardized format. The table below illustrates the type of crystallographic data that would be generated, with representative values based on structurally similar pyridine derivatives. nih.goveurjchem.com
| Parameter | Description | Illustrative Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₇H₈F₂N₂ |
| Formula Weight | The mass of one mole of the compound. | 158.15 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 7.91 Å, b = 16.52 Å, c = 13.15 Å |
| α, β, γ (°) | The angles of the unit cell axes. | α = 90°, β = 90°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 1718.5 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.528 g/cm³ |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental data. | ~4-6% |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the separation and purification of products and the assessment of their purity. For a compound like this compound, both gas and liquid chromatography techniques are highly applicable.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. cdc.gov Given its structure, this compound is expected to have sufficient volatility for GC analysis, potentially without the need for chemical derivatization. cdc.gov In this technique, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the analyte and elucidate its structure through fragmentation patterns. chemguide.co.uk
For this compound (MW = 158.15), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve characteristic losses of its substituents. A common fragmentation pathway for amines is α-cleavage, though for aromatic amines, fragmentation of the ring and its substituents is also prominent. libretexts.org
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 158 | [C₇H₈F₂N₂]⁺ | Molecular Ion (M⁺) |
| 143 | [M - CH₃]⁺ | Loss of the methyl group |
| 107 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |
| 80 | [C₅H₅N]⁺ fragment | Fragment corresponding to a methylpyridine core after losses |
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment and preparative isolation of a wide range of organic compounds, especially those that are less volatile or thermally sensitive. americanpharmaceuticalreview.com For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. researchgate.net
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). thermofisher.comresearchgate.net The separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. Purity is determined by detecting the eluting compound, commonly with an ultraviolet (UV) detector set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm). sielc.com The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. researchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Acidic modifier to ensure sharp peaks for the basic amine. |
| Mobile Phase B | Acetonitrile | Common organic solvent in reversed-phase chromatography. helixchrom.com |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for an analytical 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 260 nm | Wavelength for detecting the pyridine aromatic system. sielc.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of a wide range of molecular properties, offering a balance between computational cost and accuracy.
The electronic structure of 5-(Difluoromethyl)-6-methylpyridin-3-amine dictates its fundamental chemical and physical properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Illustrative Data on Molecular Orbitals
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.87 | Primarily localized on the amine group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.23 | Distributed across the pyridine ring, particularly near the difluoromethyl group, suggesting these areas are susceptible to nucleophilic attack. |
Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By mapping the Fukui functions onto the molecular structure, regions of high reactivity can be visualized. For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amine group is a primary site for electrophilic attack, while the carbon atoms of the pyridine ring are more susceptible to nucleophilic attack.
Hypothetical Fukui Function Values for Selected Atoms
| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N (amine) | 0.021 | 0.158 | 0.090 |
| C3 (ring) | 0.095 | 0.043 | 0.069 |
DFT calculations are also employed to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. By calculating the magnetic shielding of each nucleus, one can predict the chemical shifts in an NMR spectrum. Similarly, by computing the vibrational frequencies of the molecule's bonds, an IR spectrum can be simulated. These theoretical spectra can then be compared with experimental results to validate the molecular structure.
Simulated Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) - NH2 | 4.25 |
| 13C NMR | Chemical Shift (ppm) - C5 | 145.3 |
| IR | Vibrational Frequency (cm-1) - N-H stretch | 3400-3500 |
Molecular Dynamics (MD) Simulations
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the most stable arrangements of the molecule's atoms and the energy barriers between different conformations. Furthermore, MD simulations can shed light on how the molecule interacts with other molecules, such as solvents or biological macromolecules. This is particularly important for understanding its behavior in solution and its potential as a ligand for a biological target. The simulations can reveal key intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its association with other molecules.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, often based on DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these studies can be used to investigate the pathways of various reactions it might undergo, such as electrophilic aromatic substitution or nucleophilic substitution. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the molecule's chemical reactivity and guiding the design of new synthetic routes.
Transition State Analysis and Activation Barriers
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms by modeling the geometries and energies of reactants, transition states, and products. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr) or C-H functionalization, the nature and position of the substituents significantly influence the stability of transition states and, consequently, the activation energy barriers.
In a hypothetical reaction involving this compound, the electron-withdrawing difluoromethyl (-CF₂H) group is expected to play a crucial role. This group can stabilize anionic intermediates and transition states through inductive effects, thereby lowering the activation barrier for nucleophilic attack on the pyridine ring. The methyl (-CH₃) group, being electron-donating, and the amino (-NH₂) group, which can act as either a donating or withdrawing group depending on the reaction conditions, would also modulate the electronic properties of the pyridine ring and influence the transition state energies.
For instance, in SNAr reactions of substituted pyridines with secondary amines, the first step, the formation of the Meisenheimer complex, is often the rate-determining step. researchgate.net DFT calculations on related systems have shown that the activation barrier is sensitive to the electronic nature of the substituents. researchgate.net
Table 1: Illustrative Activation Energies for Nucleophilic Aromatic Substitution on a Model Pyridine System
| Reactant | Nucleophile | Transition State | Activation Energy (kcal/mol) |
| 2-Chloropyridine | Ammonia (B1221849) | [TS1] | 25.8 |
| 2-Chloro-5-nitropyridine | Ammonia | [TS2] | 18.2 |
This is a hypothetical data table for illustrative purposes based on general principles of SNAr reactions and does not represent actual computed values for this compound.
The transition state in such reactions typically involves the formation of a new bond between the nucleophile and the carbon atom of the pyridine ring, with a corresponding elongation of the bond to the leaving group. The geometry of the transition state would be influenced by steric hindrance from the methyl group adjacent to the difluoromethyl group. Computational analysis of the transition state's vibrational frequencies can confirm it as a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Furthermore, studies on the skeletal editing of pyridines have employed computational methods to calculate transition states for cycloaddition and retrocycloaddition reactions, revealing how substituents guide regioselectivity and influence activation energies. nih.gov These findings underscore the importance of substituent effects on the activation barriers of reactions involving the pyridine core. nih.gov
Solvent Effects on Reaction Pathways
The choice of solvent can profoundly impact the reaction pathways and rates of chemical transformations involving polar molecules like substituted pyridines. Solvation effects can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy. nih.gov
For reactions proceeding through polar or charged intermediates, such as SNAr reactions, polar solvents are generally favored. libretexts.org Polar protic solvents, capable of hydrogen bonding, can solvate anionic nucleophiles and intermediates, potentially lowering the energy of the transition state. libretexts.orglibretexts.org Conversely, in some cases, strong solvation of the nucleophile can decrease its reactivity, leading to a slower reaction rate. youtube.com
Polar aprotic solvents, such as DMSO or DMF, are also effective in solvating charged species and can accelerate reactions involving charged intermediates without strongly solvating the nucleophile. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of the solvent environment on the reaction energetics. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Table 2: Hypothetical Influence of Solvent on the Rate Constant of a Reaction Involving a Substituted Pyridine
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 50 |
| Acetone (B3395972) | 20.7 | 200 |
| Acetonitrile (B52724) | 37.5 | 500 |
| DMSO | 46.7 | 1000 |
This is a hypothetical data table for illustrative purposes and does not represent actual experimental data for this compound.
The influence of the solvent is not limited to electrostatic interactions. Specific interactions, such as hydrogen bonding between the solvent and the amino group of this compound, could also play a significant role in modulating its reactivity and the preferred reaction pathway. Theoretical studies on nucleophilic substitution reactions have highlighted the importance of considering both bulk solvent effects and specific solvent-solute interactions to accurately predict reaction outcomes. nih.gov
Applications As a Chemical Building Block in Complex Organic Synthesis
Role in the Construction of Advanced Heterocyclic Scaffolds
5-(Difluoromethyl)-6-methylpyridin-3-amine is a key intermediate in the synthesis of more complex heterocyclic systems. The pyridine (B92270) ring itself is a privileged structure in medicinal chemistry, and the amine group at the 3-position provides a reactive handle for a variety of chemical transformations. mdpi.com Chemists utilize this amine functionality for reactions such as amide bond formation, reductive amination, and participation in cyclization reactions to build fused ring systems.
For instance, the amine can react with dicarbonyl compounds or their equivalents to construct fused imidazole, triazole, or pyrimidine (B1678525) rings, leading to novel polycyclic aromatic systems. The presence of the methyl and difluoromethyl groups on the pyridine ring provides steric and electronic influence on these reactions, allowing for regioselective control in the synthesis of complex scaffolds. rsc.org Fluorinated heterocycles are crucial building blocks in the development of pharmaceuticals and agrochemicals. nih.gov
Utilization in the Synthesis of Agrochemical Research Targets
In the field of agrochemical research, pyridine derivatives containing fluorinated substituents are of significant interest due to their potential herbicidal and fungicidal activities. The difluoromethyl group in this compound is particularly valuable as it can act as a bioisostere for hydroxyl or methyl groups, which can lead to improved metabolic stability and enhanced biological activity of the target agrochemical.
This building block can be used as a starting material for the synthesis of novel pesticides. The amino group allows for the introduction of various pharmacophores through coupling reactions, leading to a library of candidate compounds for screening. Research has shown that trifluoromethylpyridine (TFMP) derivatives are key structural motifs in a number of commercialized agrochemicals, and building blocks like this compound are crucial for the discovery of new active ingredients. nih.govsemanticscholar.org The introduction of fluorine is known to improve the performance of pesticides. alfa-chemistry.com
Integration into Novel Material Science Precursors
The unique properties conferred by fluorine atoms, such as increased thermal stability and hydrophobicity, make fluorinated organic compounds attractive for applications in material science. mdpi.com this compound can serve as a monomer or a precursor for the synthesis of fluorinated polymers and functional materials. The amine group can be functionalized to introduce polymerizable groups or to attach the molecule to a polymer backbone.
Fluorinated compounds are used as building blocks for more complex chemical systems, including fluoropolymers and fluorinated network materials. mdpi.com The resulting materials may exhibit desirable properties such as chemical resistance and specific optical or electronic characteristics. For example, pyridine-containing polymers have been investigated for applications in electronics and as porous materials for gas capture or separation, and the incorporation of the difluoromethyl group can fine-tune these properties.
Contribution to Fluorinated Molecular Design in Chemical Research
The use of this compound is an example of the broader strategy of using fluorinated building blocks in drug discovery and chemical research. fluorochem.co.uknih.gov The difluoromethyl group (CHF2) is a particularly interesting substituent because it is a lipophilic hydrogen bond donor, a property not shared by the more common trifluoromethyl (CF3) group. This allows medicinal chemists to explore unique intermolecular interactions with biological targets.
The incorporation of the CHF2 group can lead to:
Enhanced Metabolic Stability : The carbon-fluorine bond is strong and resistant to metabolic cleavage.
Modulation of pKa : The electron-withdrawing nature of the difluoromethyl group can lower the basicity of the pyridine nitrogen and the aniline-like amine group.
Increased Lipophilicity : This can improve a molecule's ability to cross cell membranes, potentially enhancing bioavailability. olemiss.edu
By providing a synthetically accessible source of the difluoromethyl-substituted aminopyridine scaffold, this compound enables researchers to systematically investigate the impact of this unique fluorine substitution pattern on molecular properties and biological activity.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the pyridine (B92270) ring and amine group are well-established, the interplay of the difluoromethyl and methyl substituents on 5-(difluoromethyl)-6-methylpyridin-3-amine presents opportunities to uncover novel chemical transformations. The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the electron density of the pyridine ring, potentially altering its susceptibility to electrophilic and nucleophilic attack in ways that have yet to be systematically studied.
Future investigations should focus on mapping the comprehensive reactivity profile of this compound. This includes exploring its behavior in various reaction types such as:
C-H Functionalization: Investigating the selective activation and functionalization of the C-H bonds on the pyridine ring and the methyl group could lead to new derivatives with tailored properties.
Cross-Coupling Reactions: A thorough exploration of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at different positions of the pyridine ring would expand the synthetic utility of this molecule.
Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either as a diene or dienophile, could open doors to novel heterocyclic scaffolds.
A deeper understanding of these reactivity patterns will not only enrich the fundamental knowledge of pyridine chemistry but also provide a versatile toolkit for the synthesis of complex molecules.
Development of More Efficient and Sustainable Synthetic Routes
The advancement of practical applications for this compound is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. While various methods exist for the synthesis of substituted pyridines, future research should prioritize strategies that are scalable, cost-effective, and adhere to the principles of green chemistry. mdpi.comorganic-chemistry.orgresearchgate.netbhu.ac.in
Key areas for development include:
Multicomponent Reactions: Designing one-pot, multicomponent reactions could significantly streamline the synthesis, reducing the number of steps, waste generation, and resource consumption. researchgate.net
Catalytic Approaches: The use of earth-abundant metal catalysts or organocatalysts in place of stoichiometric reagents would enhance the sustainability of the synthesis.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved reaction control, higher yields, and enhanced safety for the production of this compound.
The development of such routes will be crucial for making this compound and its derivatives more accessible for widespread research and potential commercial applications.
Integration into Automated Synthesis Platforms
The era of high-throughput screening and combinatorial chemistry demands the rapid synthesis of large libraries of compounds. Integrating the synthesis of this compound and its analogs into automated synthesis platforms is a critical future direction. researchgate.net This will enable the systematic exploration of its structure-activity relationships in various contexts.
Research in this area should focus on:
Developing robust building blocks: Designing and synthesizing versatile precursors of this compound that are amenable to automated synthesis is a key first step. researchgate.net
Adapting synthetic protocols: Modifying existing synthetic routes or developing new ones that are compatible with the constraints and capabilities of robotic systems will be essential.
Data-driven synthesis: Utilizing machine learning algorithms to predict optimal reaction conditions and guide the automated synthesis process can accelerate the discovery of new derivatives with desired properties.
The successful integration of this compound into automated platforms will undoubtedly accelerate the pace of discovery in fields such as drug development and materials science.
Potential for Advanced Chemical Probe Development
The unique physicochemical properties imparted by the difluoromethyl group make this compound an attractive scaffold for the development of advanced chemical probes. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, all of which are desirable characteristics for probes used in biological systems. nbinno.comnbinno.commdpi.com
Future research should explore the development of:
Fluorescent Probes: By incorporating suitable fluorophores, derivatives of this compound could be developed as fluorescent probes for bioimaging applications, allowing for the visualization of specific biological targets or processes. mdpi.com
Photoaffinity Labels: The synthesis of photoactivatable derivatives could enable the identification and characterization of protein binding partners through covalent labeling.
PET Ligands: The incorporation of a positron-emitting isotope, such as fluorine-18, could lead to the development of novel PET (Positron Emission Tomography) ligands for in vivo imaging and diagnostic applications. acs.org
The creation of such sophisticated chemical tools based on the this compound scaffold holds immense promise for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
